molecular formula C35H62Cl2P2Ru B12060434 Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II)

Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II)

Cat. No.: B12060434
M. Wt: 716.8 g/mol
InChI Key: UCDVULRIJNJVEV-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with tricyclopentylphosphine and 3-methyl-2-butenylidene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired ruthenium complex .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) primarily undergoes metathesis reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include various alkenes and cyclic olefins. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst .

Major Products

The major products formed from these reactions depend on the specific substrates used. In olefin metathesis, the products are typically new alkenes, while in ROMP, the products are polymers .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in metathesis reactions. The tricyclopentylphosphine ligands offer steric and electronic properties that influence the catalyst’s performance .

Properties

Molecular Formula

C35H62Cl2P2Ru

Molecular Weight

716.8 g/mol

InChI

InChI=1S/2C15H27P.C5H8.2ClH.Ru/c2*1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-4-5(2)3;;;/h2*13-15H,1-12H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2

InChI Key

UCDVULRIJNJVEV-UHFFFAOYSA-L

Canonical SMILES

C[C](C)[CH][CH].C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3.Cl[Ru]Cl

Origin of Product

United States

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